molecular formula C11H18ClNO2 B1478843 2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 2098067-57-1

2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Cat. No. B1478843
CAS RN: 2098067-57-1
M. Wt: 231.72 g/mol
InChI Key: HADDOZMRJDMUOT-UHFFFAOYSA-N
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Description

2-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one, or simply 2-Chloro-1-propanone, is an important organic compound used in a variety of laboratory and industrial applications. It is a colorless, volatile liquid that is miscible with most organic solvents and has a boiling point of 109°C. It is an important intermediate in the manufacture of pharmaceuticals, dyes, and other specialty chemicals. In addition, 2-Chloro-1-propanone has been used in the synthesis of a number of biologically active compounds, including antibiotics and antifungal agents.

Scientific Research Applications

Synthesis and Structural Diversity

Pyrrole derivatives have been used as starting materials in alkylation and ring closure reactions to generate structurally diverse libraries of compounds. For example, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, was utilized in various alkylation and ring closure reactions to produce a wide array of compounds, including dithiocarbamates, thioethers, and various NH-azoles. These compounds are of interest due to their structural diversity and potential applications in drug discovery and development (Roman, 2013).

Synthesis and Anticonvulsant Properties

Novel 1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives were synthesized and evaluated for their anticonvulsant properties. The research highlighted the significance of substituents at specific positions of the polycyclic system in determining the anticonvulsant efficacy of these compounds. Such studies are crucial for the development of new therapeutic agents for epilepsy and related neurological conditions (Chimirri et al., 2001).

Antimicrobial Activity

Research on pyrrole derivatives also extends to their antimicrobial properties. A series of substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole compounds were synthesized and screened for their in vitro antibacterial activity. Such studies contribute to the identification of new antimicrobial agents that could be effective against resistant strains of bacteria (Kumar et al., 2017).

Chemical Properties and Interaction Studies

The chemical properties and interactions of pyrrole derivatives have also been a focus of research. For instance, the crystal structure and Hirshfeld surface analysis of a specific pyrrole derivative provided insights into its potential as an anti-MRSA candidate. This kind of structural analysis is pivotal for understanding the intermolecular interactions that contribute to the compound's biological activity (Ismail et al., 2023).

properties

IUPAC Name

1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c1-8(12)10(15)13-5-9-3-2-4-11(9,6-13)7-14/h8-9,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADDOZMRJDMUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CCCC2(C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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